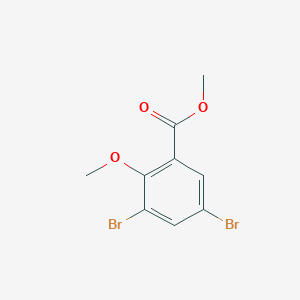

Methyl 3,5-dibromo-2-methoxybenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3,5-dibromo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSGXLZYOXVPCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594817 | |

| Record name | Methyl 3,5-dibromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15790-59-7 | |

| Record name | Methyl 3,5-dibromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Methyl 3,5 Dibromo 2 Methoxybenzoate

Synthetic Routes to Methyl 3,5-dibromo-2-methoxybenzoate Precursors

The creation of the target molecule relies on the availability of appropriately substituted precursors. The following sections outline the key synthetic steps for obtaining these essential starting materials.

Preparation of 2-amino-3,5-dibromobenzoic acid from 2-aminobenzoic acid

A primary precursor, 2-amino-3,5-dibromobenzoic acid, is synthesized through the direct bromination of 2-aminobenzoic acid (anthranilic acid). This electrophilic aromatic substitution reaction must be carefully managed to achieve the desired dibromination at positions 3 and 5.

One established method involves dissolving 2-aminobenzoic acid in glacial acetic acid. The reaction mixture is then cooled, and a solution of bromine in glacial acetic acid is added dropwise while maintaining a low temperature. After the addition is complete, the mixture is stirred for a period at a controlled temperature to ensure the reaction proceeds to completion. The product, 2-amino-3,5-dibromobenzoic acid, precipitates out of the solution and can be isolated by filtration, followed by washing and drying.

It is important to note that the reaction can produce a mixture of mono- and di-brominated products. The ratio of these products is highly dependent on the reaction conditions. For instance, carrying out the bromination of anthranilic acid in glacial acetic acid at a low temperature (near freezing) tends to yield a mixture where 5-bromoanthranilic acid is the major product and 3,5-dibromoanthranilic acid is the minor product. Conversely, conducting the reaction at a higher temperature (near the boiling point of acetic acid) reverses this outcome, favoring the formation of the dibrominated product. The separation of these two acids can be achieved by utilizing their differential solubility in boiling water, in which the dibromoanthranilic acid is nearly insoluble.

Table 1: Reaction Conditions for the Bromination of 2-Aminobenzoic Acid

| Starting Material | Reagent | Solvent | Temperature | Product |

| 2-Aminobenzoic Acid | Bromine | Glacial Acetic Acid | Low Temperature | 5-Bromoanthranilic Acid (Major), 3,5-Dibromoanthranilic Acid (Minor) |

| 2-Aminobenzoic Acid | Bromine | Glacial Acetic Acid | High Temperature | 3,5-Dibromoanthranilic Acid (Major), 5-Bromoanthranilic Acid (Minor) |

Bromination Reactions in the Synthesis of Dibrominated Benzoic Acid Derivatives

The introduction of bromine atoms onto the aromatic ring of benzoic acid and its derivatives is a cornerstone of synthesizing the target compound's precursors. The success of these reactions hinges on controlling the regioselectivity and understanding the influence of various reaction parameters.

The bromination of methoxybenzoate esters is a classic example of electrophilic aromatic substitution where the directing effects of the substituents play a crucial role. The methoxy (B1213986) group (-OCH3) is a powerful activating group and is ortho-, para-directing. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

Conversely, the methyl ester group (-COOCH3) is a deactivating group and is meta-directing. This is because the carbonyl group is electron-withdrawing, pulling electron density out of the ring and making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

When both a methoxy and a methyl ester group are present on the benzene ring, the powerful activating and ortho-, para-directing effect of the methoxy group typically dominates the directing effect of the deactivating meta-directing ester group. Therefore, bromination will preferentially occur at the positions ortho and para to the methoxy group. For a substrate like methyl 2-methoxybenzoate (B1232891), the positions C4 (para to methoxy) and C6 (ortho to methoxy) are activated. However, the position C3 is meta to the ester and ortho to the methoxy group, while C5 is meta to both. The interplay of these electronic effects, along with steric hindrance, will determine the final regiochemical outcome.

The outcome of a bromination reaction is highly sensitive to the reaction conditions, including the choice of brominating agent, solvent, temperature, and the presence of a catalyst.

Brominating Agent: While molecular bromine (Br2) is a common brominating agent, its reactivity can be enhanced by the use of a Lewis acid catalyst such as ferric bromide (FeBr3). The catalyst polarizes the Br-Br bond, creating a more potent electrophile. Other brominating agents, such as N-bromosuccinimide (NBS), can also be employed, often in the presence of an acid catalyst, to achieve more controlled bromination.

Solvent: The polarity of the solvent can influence the rate of reaction. Polar solvents can stabilize the charged intermediates formed during the reaction, potentially accelerating the process. Acetic acid is a commonly used solvent for bromination reactions.

Temperature: Temperature has a significant impact on the reaction rate and selectivity. Higher temperatures generally increase the reaction rate but can sometimes lead to a decrease in selectivity and the formation of undesired byproducts. As mentioned earlier, in the bromination of anthranilic acid, temperature can be used to control the degree of bromination.

Catalyst: Lewis acid catalysts like FeBr3 are often essential for the bromination of deactivated aromatic rings. For more activated rings, a catalyst may not be necessary. The choice and concentration of the catalyst can be fine-tuned to optimize the reaction.

Synthesis of Related Methyl 3,5-dibromo-2-aminobenzoate

A closely related and synthetically valuable compound is methyl 3,5-dibromo-2-aminobenzoate. This compound can be prepared from methyl 2-aminobenzoate (B8764639) through a direct dibromination reaction.

An effective method for the synthesis of methyl 3,5-dibromo-2-aminobenzoate involves the use of N-methyl-N-n-butylimidazole tribromide as the brominating agent. google.com This reagent offers a controlled and efficient means of introducing two bromine atoms onto the methyl 2-aminobenzoate ring.

In a typical procedure, methyl 2-aminobenzoate is mixed with N-methyl-N-n-butylimidazole tribromide and heated with stirring until the reactants dissolve. google.com The reaction is then maintained at a specific temperature, for instance, 60 ± 2 °C, for a few hours to ensure the reaction goes to completion. google.com Following the reaction, the product is isolated through extraction, drying, and concentration to yield methyl 3,5-dibromo-2-aminobenzoate. google.com This method is reported to be simple, high-yielding, and suitable for industrial-scale production due to its controllable conditions. google.com

Table 2: Example Reaction Parameters for the Synthesis of Methyl 3,5-dibromo-2-aminobenzoate

| Starting Material | Brominating Agent | Temperature | Reaction Time | Yield |

| Methyl 2-aminobenzoate | N-methyl-N-n-butylimidazole tribromide | 60 ± 2 °C | 2.5–3.5 hours | High |

Esterification and Derivative Formation Strategies

The formation of the methyl ester group is a critical step in the synthesis of the title compound and its derivatives. This is typically achieved through the esterification of a corresponding substituted benzoic acid precursor.

Methylation Techniques for Substituted Benzoic Acids

Methylation in the context of substituted benzoates can refer to either the formation of the methyl ester or the introduction of a methyl group onto the aromatic ring. For esterification, the most common method is the Fischer esterification, where a carboxylic acid is refluxed with an alcohol (in this case, methanol) in the presence of a strong acid catalyst. nih.gov

Alternative and often milder methods for esterification include using reagents like sulfonyl chloride in dry methanol (B129727). researchgate.net For industrial applications, the development of solid acid catalysts and enzymatic processes offers more sustainable options. mdpi.comnih.gov

Formation of Related Methyl Benzoate (B1203000) Compounds

The synthesis of methyl benzoate compounds is a cornerstone of organic chemistry, with various methods developed to improve efficiency and yield. Traditional synthesis involves the condensation of benzoic acid and methanol with a strong acid catalyst. mdpi.com However, modern approaches focus on greener alternatives.

Solid acids, such as zirconium-titanium composites, have been demonstrated to be effective and reusable catalysts for the direct condensation of various substituted benzoic acids with methanol. mdpi.com Another advanced method is enzymatic synthesis, which operates under mild conditions. For example, Candida rugosa lipase (B570770) can be used to catalyze the direct esterification of benzoic acid. nih.gov The optimization of this process requires careful control of parameters like substrate concentrations, water content, and the organic solvent system used. nih.gov

During the multi-step synthesis of substituted benzoates, the formation of unexpected side products is a significant concern that can affect yield and purity. In halogenation reactions, such as the bromination of a methoxy-substituted ring, issues of regioselectivity can arise. The directing effects of the existing substituents might lead to the formation of isomeric products where the bromine atoms are added to unintended positions on the aromatic ring. Over-halogenation, leading to the introduction of more than the desired number of halogen atoms, is also a potential side reaction that must be controlled by careful stoichiometry and reaction timing.

In catalytic reactions, by-products can also be a challenge. For instance, in the selective hydrogenation of methyl benzoate to benzaldehyde (B42025), by-products such as benzene and toluene (B28343) can be formed. rsc.org The formation of these by-products is influenced by the catalyst properties and reaction conditions, and their reduction is a key goal of process optimization. rsc.org Similarly, during acid-catalyzed esterification under harsh conditions (high temperature or high acid concentration), side reactions like the cleavage of a methoxy group's ether linkage could potentially occur, leading to undesired phenolic by-products.

The synthesis of Methyl 2-(N-acetylacetamido)-3,5-dibromobenzoate is not directly reported in the available literature. However, a plausible synthetic route can be proposed based on known transformations of related compounds. The starting material for this synthesis would likely be Methyl 3,5-dibromo-2-aminobenzoate. A synthetic method for this precursor has been patented, involving the bromination of methyl 2-aminobenzoate using a reagent like N-methyl-N-n-butylimidazole tribromide at a controlled temperature of around 60°C, which can achieve yields of over 80%. google.comgoogle.com

Once Methyl 3,5-dibromo-2-aminobenzoate is obtained, the N-acetylacetamido group could be installed through the acylation of the 2-amino group. This could potentially be achieved by reacting the aminobenzoate with diketene (B1670635) or by a reaction with acetylacetone (B45752) under conditions that favor N-acylation, followed by a rearrangement or further reaction to form the desired N-acetylacetamido structure. This transformation would convert the primary amine into a more complex amide functional group, demonstrating a key derivatization strategy.

Advanced Synthetic Transformations and Derivatization

This compound serves as a versatile intermediate for further chemical synthesis due to its multiple functional groups. The bromo substituents and the methyl ester group are primary sites for advanced transformations.

Derivatization reactions are chemical modifications used to transform an analyte to enhance its detectability or to enable specific chromatographic separations. researchgate.net The three main types of derivatization reactions are alkylation (including esterification), acylation, and silylation. researchgate.net

The bromine atoms on the aromatic ring are particularly useful handles for carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, could be employed to replace the bromine atoms with a wide variety of alkyl, alkenyl, or aryl groups. This allows for the construction of complex molecular architectures built upon the dibromobenzoate scaffold.

The methyl ester functional group can also undergo a range of transformations.

Hydrolysis: Saponification with a base like sodium hydroxide, followed by acidification, would convert the ester back to the corresponding carboxylic acid, 3,5-dibromo-2-methoxybenzoic acid. This acid could then be converted into other derivatives like acid chlorides or amides.

Reduction: Treatment with a strong reducing agent such as lithium aluminum hydride would reduce the ester to a primary alcohol, (3,5-dibromo-2-methoxyphenyl)methanol.

Amidation: The ester can be converted directly to an amide by reacting it with an amine, often at elevated temperatures. This allows for the introduction of a diverse range of nitrogen-containing functional groups.

These transformations highlight the utility of this compound as a building block for creating a library of complex organic molecules.

Investigation of this compound as a Synthetic Scaffold

This compound is a valuable fine chemical that serves as a foundational scaffold in the preparation of diverse and complex organic compounds. biosynth.comnbinno.com Its utility as a scaffold stems from its pre-functionalized aromatic ring, which contains multiple reactive sites that can be selectively manipulated. The term "scaffold" refers to its role as a core molecular framework upon which greater molecular complexity can be built.

The strategic placement of two bromine atoms, a methoxy group, and a methyl ester group on the benzene ring provides a versatile platform for a variety of chemical transformations. This structure is particularly useful in medicinal chemistry and materials science for developing novel compounds. nbinno.com As a readily available and stable off-white solid, it can be easily handled and integrated into various synthetic pathways, making it a cornerstone for creating more elaborate molecules. nbinno.com Its role as a key intermediate ensures that synthetic outcomes are reliable and reproducible, which is essential in sophisticated chemical research and development. nbinno.com

Reaction Components in Complex Compound Generation

As a reaction component, this compound is utilized as an intermediate in the synthesis of specialized research chemicals and pharmaceuticals. biosynth.com The distinct functional groups on the molecule allow it to participate in a wide array of reactions to generate complex products with high purity. biosynth.com The bromine atoms at the C3 and C5 positions are particularly significant, as they are excellent leaving groups for cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

The methoxy group at the C2 position and the methyl ester at the C1 position are not merely passive substituents; they exert significant electronic influence over the aromatic ring, thereby modulating the reactivity of the bromine atoms. This electronic effect can influence the regioselectivity of subsequent reactions, guiding the synthesis towards a specific, desired isomer. Researchers leverage this inherent reactivity to incorporate the dibromo-methoxy-benzoyl fragment into larger, more intricate molecular architectures.

Targeted Synthesis of Halogenated Intermediates

This compound is itself a targeted halogenated intermediate. Its synthesis provides a molecule with precisely positioned reactive handles. The presence of two bromine atoms makes it a key building block for introducing multiple functionalities onto an aromatic core. Such polyhalogenated aromatic compounds are indispensable in organic synthesis for building molecules with specific steric and electronic properties.

The synthesis of analogous compounds, such as Methyl 3,5-dibromo-4-methylbenzoate, highlights the importance of these intermediates. This related compound is prepared via the bromination of methyl 4-methylbenzoate and serves as a crucial precursor in the synthesis of various natural products. researchgate.netnih.gov The defined structure and high purity of these halogenated intermediates are essential for their successful application in multi-step synthetic sequences. nbinno.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 15790-59-7 biosynth.comscbt.com |

| Molecular Formula | C₉H₈Br₂O₃ biosynth.comscbt.com |

| Molecular Weight | 323.97 g/mol biosynth.comscbt.com |

| Appearance | Off-white solid nbinno.com |

Comparative Reactivity Studies in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) with Analogous Structures

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for constructing C-C and C-N bonds, respectively. semanticscholar.orgorgsyn.org While specific reactivity studies for this compound are not detailed in the provided context, its structure strongly suggests it would be a highly effective substrate in these transformations. The two carbon-bromine bonds are prime sites for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

In comparison to analogous aryl halides, the reactivity of this compound would be influenced by its unique substitution pattern.

Suzuki-Miyaura Coupling : This reaction would involve coupling the aryl bromide sites with a boronic acid or ester. The presence of two bromine atoms offers the potential for sequential or double coupling, enabling the synthesis of complex biaryl or polyaryl structures. The electron-withdrawing nature of the methyl ester and the electron-donating methoxy group would modulate the reactivity of the C-Br bonds. This reaction is widely used to prepare substituted 1,2,4-benzotriazine (B1219565) 1-oxides and other complex heterocyclic systems from halogenated precursors. researchgate.netnih.gov

Buchwald-Hartwig Amination : This reaction would form a new C-N bond by coupling the aryl bromide with an amine. This is a common strategy for synthesizing substituted anilines and N-heterocycles. semanticscholar.org The reaction conditions, particularly the choice of palladium catalyst, ligand, and base, would be critical for achieving high yields, as is typical for the amination of various aryl halides. researchgate.net

The development of specialized monophosphine ligands has been crucial in expanding the scope of these reactions to include previously unreactive or challenging substrates. researchgate.net The electronic properties conferred by the methoxy and ester groups on this compound would necessitate careful optimization of these catalytic systems for successful coupling.

Table 2: Overview of Relevant Cross-Coupling Reactions

| Reaction | Description | Potential Application for Analogous Structures |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd-catalyzed reaction forming a C-C bond between an organoboron compound and an organohalide. semanticscholar.org | Synthesis of sterically hindered biaryls and unsymmetrical biheterocycles. researchgate.net |

| Buchwald-Hartwig Amination | Pd-catalyzed reaction forming a C-N bond between an amine and an organohalide. semanticscholar.org | Amination of (hetero)aryl halides with anilines and primary/secondary amines. researchgate.net |

Role in Copper-Catalyzed Intramolecular O-Arylation in Benzoxazole (B165842) Synthesis (based on related compounds)

While this compound itself is not directly cited as a catalyst component, structurally related compounds play a key role in important synthetic methodologies. Specifically, methyl 2-methoxybenzoate, which shares the core structure minus the bromine atoms, is employed as a ligand in copper-catalyzed intramolecular O-arylation reactions. rsc.orgresearchgate.net This reaction is a simple and efficient method for synthesizing a wide range of 2-substituted benzoxazoles from N-(2-halophenyl)benzamides. rsc.orgresearchgate.net

The process involves a copper-catalyzed intramolecular coupling cyclization. rsc.org The probable mechanism begins with the coordination of the copper catalyst and the methyl 2-methoxybenzoate ligand to the N-(2-halophenyl)benzamide substrate. nih.gov This is followed by an oxidative insertion of the copper into the carbon-halogen bond. Subsequent reductive elimination forms the C-O bond of the benzoxazole ring and regenerates the active copper catalyst. nih.gov This methodology is effective for substrates containing iodo, bromo, and even the less reactive chloro substituents. researchgate.netresearchgate.net The use of ligands structurally similar to this compound highlights the importance of the methoxybenzoate framework in facilitating synthetically valuable, copper-catalyzed transformations.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

The characterization of a molecule's structure heavily relies on various spectroscopic techniques. However, for Methyl 3,5-dibromo-2-methoxybenzoate, specific data sets are not publicly documented.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

No specific ¹H NMR or ¹³C NMR spectral data for this compound could be located. This information is crucial for determining the chemical environment of the hydrogen and carbon atoms within the molecule, which is fundamental to confirming its proposed structure.

Mass Spectrometry (MS) for Molecular Ion and Isotope Peak Analysis

Detailed mass spectrometry data, including the molecular ion peak and the characteristic isotopic pattern for a dibrominated compound, are not available in the public domain for this compound. Such data would be essential for confirming the molecular weight and elemental composition of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification (based on related compounds)

An experimental IR spectrum for this compound is not publicly available. While the functional groups present (such as the ester, ether, and aromatic C-Br bonds) would be expected to show characteristic absorption bands, without actual data, a specific analysis cannot be performed.

Crystallographic Investigations

The precise three-dimensional arrangement of atoms and intermolecular interactions in the solid state is determined through crystallographic studies.

Single-Crystal X-ray Diffraction Studies for Atomic Coordinates and Bond Lengths

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, critical information such as atomic coordinates, bond lengths, and bond angles for this specific molecule remains undetermined.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C—H···O interactions)

Without crystallographic data, an analysis of the crystal packing and any potential intermolecular interactions, such as C—H···O hydrogen bonds, cannot be conducted.

Determination of Molecular Geometry and Conformational Aspects

A definitive determination of the molecular geometry for this compound is not possible without experimental crystallographic data. However, based on the analysis of structurally similar compounds, a number of features can be anticipated. The core of the molecule is a benzene (B151609) ring, which is expected to be nearly planar. The substituents—two bromine atoms, a methoxy (B1213986) group, and a methyl ester group—will cause some minor distortions to the ring's geometry due to steric and electronic effects.

The orientation of the methoxy and methyl ester groups relative to the benzene ring is of particular conformational interest. The methoxy group's methyl moiety is likely to be oriented to minimize steric hindrance with the adjacent bromine atom and the methyl ester group. The methyl ester group itself has rotational freedom around the C(ring)-C(ester) bond. The degree of planarity between the ester group and the benzene ring is influenced by a balance of electronic effects, which favor planarity to maximize conjugation, and steric effects, which may cause it to twist out of the plane.

To provide a concrete understanding of these structural parameters, experimental data is essential. Below is a template for a table that would typically be populated with data from an X-ray crystallography study.

Table 1: Hypothetical Selected Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C1 | C2 | Data not available |

| C2 | C3 | Data not available |

| C3 | C4 | Data not available |

| C4 | C5 | Data not available |

| C5 | C6 | Data not available |

| C6 | C1 | Data not available |

| C2 | O1 | Data not available |

| O1 | C7 | Data not available |

| C1 | C8 | Data not available |

| C8 | O2 | Data not available |

| C8 | O3 | Data not available |

| O3 | C9 | Data not available |

| C3 | Br1 | Data not available |

Table 2: Hypothetical Selected Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C6 | C1 | C2 | Data not available |

| C1 | C2 | C3 | Data not available |

| C2 | C3 | C4 | Data not available |

| C3 | C4 | C5 | Data not available |

| C4 | C5 | C6 | Data not available |

| C5 | C6 | C1 | Data not available |

| C1 | C2 | O1 | Data not available |

| C3 | C2 | O1 | Data not available |

| C2 | O1 | C7 | Data not available |

| C2 | C1 | C8 | Data not available |

| C6 | C1 | C8 | Data not available |

| C1 | C8 | O2 | Data not available |

| C1 | C8 | O3 | Data not available |

| O2 | C8 | O3 | Data not available |

| C8 | O3 | C9 | Data not available |

| C2 | C3 | Br1 | Data not available |

| C4 | C3 | Br1 | Data not available |

| C4 | C5 | Br2 | Data not available |

Table 3: Hypothetical Selected Dihedral Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

|---|---|---|---|---|

| C6 | C1 | C2 | O1 | Data not available |

| C2 | C1 | C6 | C5 | Data not available |

| C2 | C1 | C8 | O2 | Data not available |

| C7 | O1 | C2 | C3 | Data not available |

Computational Refinement of Crystal Structures

In the absence of an experimental crystal structure for this compound, a computational approach would be invaluable for predicting its geometric and electronic properties. Theoretical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for this purpose. These calculations would typically start with an assumed geometry, which is then optimized to find the lowest energy conformation of the molecule.

Such computational studies can provide optimized bond lengths, bond angles, and dihedral angles. Furthermore, they can be used to calculate other properties such as the distribution of electron density, the dipole moment, and the energies of the molecular orbitals. This information is critical for understanding the molecule's reactivity and intermolecular interactions.

A typical computational study would involve selecting a suitable theoretical method (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to perform the geometry optimization. The results of these calculations would then provide a theoretical model of the molecular structure.

Table 4: Hypothetical Computationally Derived Geometric Parameters for this compound

| Parameter | Atom(s) | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-C (aromatic) | Data not available |

| C-Br | Data not available | |

| C-O (methoxy) | Data not available | |

| C-O (ester) | Data not available | |

| C=O (ester) | Data not available | |

| Bond Angle (°) | C-C-C (aromatic) | Data not available |

| C-C-Br | Data not available | |

| C-C-O | Data not available |

It is important to emphasize that while computational methods provide valuable predictions, they are approximations of the real molecular structure. Experimental validation through techniques like X-ray crystallography remains the gold standard for structural elucidation.

Table of Compounds

| Compound Name |

|---|

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for analyzing the electronic structure of molecules. researchgate.netnih.gov Methods like DFT at the B3LYP/6-31G(d,p) level are commonly used to optimize molecular geometry and compute a variety of electronic descriptors. researchgate.netufv.br For Methyl 3,5-dibromo-2-methoxybenzoate, these calculations reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. ekb.eg

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, negative potential is expected around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the bromine atoms, while positive potential would be located around the hydrogen atoms.

Table 1: Calculated Electronic Properties of Substituted Benzoates (Illustrative)

| Property | Description | Typical Value Range for Substituted Benzoates |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.0 to -7.5 eV |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.5 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 1.5 to 3.0 Debye |

Note: The values in this table are representative examples based on DFT calculations for similar aromatic esters and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. researchgate.net By simulating the motions of atoms and molecules over time, MD can reveal the accessible conformations of this compound and the energetic barriers between them. nih.govmdpi.com

For a molecule with rotatable bonds, such as the ester and methoxy groups, multiple conformations may exist. MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformers. bohrium.com The orientation of the methoxy group and the methyl ester group relative to the benzene (B151609) ring are key conformational variables. Intramolecular interactions, such as steric hindrance between the bulky bromine atoms and the adjacent methoxy group, will significantly influence the preferred geometry. All-atomistic MD simulations are a valuable tool for characterizing molecular structure and dynamics in various environments. nih.gov

Computational Approaches in Predicting Reactivity and Selectivity

Computational methods can predict the reactivity and regioselectivity of chemical reactions. By analyzing the electronic properties derived from quantum chemical calculations, one can identify the most probable sites for electrophilic, nucleophilic, or radical attack.

For this compound, the electron-withdrawing nature of the bromine atoms and the ester group deactivates the aromatic ring towards electrophilic substitution. Conversely, the methoxy group is an activating group. The MEP map and Fukui functions (which describe the change in electron density when an electron is added or removed) can precisely quantify the reactivity of different sites on the aromatic ring. These calculations can help predict the outcome of further chemical modifications, such as nucleophilic aromatic substitution, where the bromine atoms could potentially be displaced.

Molecular Docking Simulations for Ligand-Target Interactions (based on related compounds)

Docking simulations involve placing the ligand into the binding site of a receptor and evaluating the fit using a scoring function, which estimates the binding free energy. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. researchgate.netnih.gov For instance, brominated compounds can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in a protein's active site. Docking studies on similar structures have shown that benzoic acid derivatives can bind to various enzymes and receptors, suggesting that this compound could potentially interact with biological targets. nih.gov

Table 2: Illustrative Molecular Docking Results for a Brominated Benzoate (B1203000) with a Hypothetical Protein Target

| Parameter | Description | Result |

|---|---|---|

| Binding Affinity | Estimated free energy of binding | -7.5 kcal/mol |

| Hydrogen Bonds | Interactions with specific amino acid residues | Carbonyl Oxygen with Lysine-121 |

| Halogen Bonds | Interaction involving bromine atoms | Bromine at C3 with Glycine-85 backbone carbonyl |

| Hydrophobic Interactions | Interactions with nonpolar residues | Aromatic ring with Leucine-45, Valine-52 |

Note: This table is a hypothetical representation of typical results from a molecular docking simulation to illustrate the types of data obtained.

Computational Toxicology for Predicting Potential Toxicity Mechanisms (general methodologies)

Computational toxicology, or in silico toxicology, utilizes computer-based models to predict the toxic effects of chemical substances. jscimedcentral.com These methods are crucial for prioritizing chemicals for further testing and for understanding the mechanisms of toxicity without extensive animal testing. mdpi.com For halogenated aromatic compounds, a common mechanism of toxicity involves interaction with the aryl hydrocarbon receptor (AhR). nih.govnih.gov Computational models can predict a compound's ability to bind to such receptors based on its structural and electronic features. researchgate.net

The primary approaches in computational toxicology involve either analyzing the chemical structure itself or modeling its interaction with specific toxic targets. mdpi.com These predictions are based on established relationships between chemical structure and toxicological activity.

Quantitative Structure-Activity Relationships (QSAR) are mathematical models that correlate the chemical structure of a compound with its biological activity or toxicity. ljmu.ac.uknih.gov QSAR models are developed by analyzing a dataset of compounds with known toxicities and identifying molecular descriptors that are predictive of that endpoint. nih.goveuropa.eu

For a compound like this compound, a QSAR model for the toxicity of halogenated aromatic compounds would be relevant. dntb.gov.ua Key molecular descriptors in such models often include:

Hydrophobicity (logP): Describes the compound's tendency to partition into fatty tissues.

Electronic Descriptors: Such as HOMO/LUMO energies or partial atomic charges, which relate to the molecule's reactivity.

Steric/Topological Descriptors: Parameters that describe the size, shape, and connectivity of the molecule.

By inputting the calculated descriptors for this compound into a validated QSAR model, it is possible to estimate its potential for various toxic effects, such as cytotoxicity or carcinogenicity. ljmu.ac.uknih.gov

Table of Compounds

Biological and Biochemical Research Applications and Mechanistic Insights

Investigations into Microbial Interactions and Bioremediation

The structure of Methyl 3,5-dibromo-2-methoxybenzoate, featuring bromine and methoxy (B1213986) functional groups on a benzoate (B1203000) backbone, makes it a subject of interest in studies of microbial metabolism and its application in the bioremediation of halogenated pollutants.

Stimulation of Microbial Dechlorination of Polychlorinated Biphenyls by Halogenated Benzoates

Research has demonstrated that certain halogenated aromatic compounds can stimulate the microbial dechlorination of polychlorinated biphenyls (PCBs), which are persistent and toxic environmental pollutants. While fluorinated and chlorinated benzoates have been found to be ineffective, several brominated and iodinated benzoates have been shown to initiate the dechlorination of the more highly chlorinated components of Aroclor 1260, a commercial PCB mixture. biosynth.com

Studies have specifically identified compounds such as 4-bromobenzoate, 4-iodobenzoate, and 2,5-dibromobenzoate as effective "primers" for PCB dechlorination. researchgate.net These compounds are thought to stimulate the growth of PCB-dechlorinating microorganisms. dntb.gov.ua The addition of these halogenated benzoates can lead to a significant decrease in the hexa- through nonachlorobiphenyl fraction of Aroclor 1260. researchgate.net This priming effect suggests that compounds like this compound could potentially serve a similar function, stimulating microbial populations capable of detoxifying PCB-contaminated sediments. The process enhances the reductive dechlorination, a key step in the environmental breakdown of these persistent pollutants. dntb.gov.ua

| Compound | Effectiveness in Priming PCB Dechlorination | Reference |

|---|---|---|

| Fluorinated Benzoates | None | biosynth.com |

| Chlorinated Benzoates | None | biosynth.com |

| Brominated Benzoates (e.g., 4-bromobenzoate, 2,5-dibromobenzoate) | Effective | researchgate.net |

| Iodinated Benzoates (e.g., 4-iodobenzoate) | Effective | researchgate.net |

Mechanism of Reductive Dechlorination by Organohalide-Respiring Bacteria

The microbial process central to the breakdown of compounds like PCBs is known as organohalide respiration. This is a form of anaerobic respiration where certain specialized bacteria, termed organohalide-respiring bacteria (OHRB), use halogenated organic compounds as terminal electron acceptors to generate energy for growth. scbt.com This metabolic process results in the removal of halogen substituents from the molecule, a process called reductive dehalogenation. nbinno.com

Exploration of Pharmaceutical and Agro-Chemical Relevant Activities

Beyond its role in environmental microbiology, this compound serves as a valuable building block in synthetic chemistry.

Role as an Intermediate in Pharmaceutical and Research Chemical Synthesis

This compound is recognized as a fine chemical that functions as a versatile intermediate in the synthesis of pharmaceuticals and other research chemicals. biosynth.com Its structure provides a scaffold that can be modified to create more complex molecules with desired biological activities. The bromine atoms on the aromatic ring are particularly useful as they can be readily replaced or used in cross-coupling reactions to build larger molecular frameworks. The related compound, 3,5-Dibromo-2-methoxybenzoic acid, is also highlighted as a key intermediate for synthesizing novel drug candidates, advanced materials, and new agrochemicals. nbinno.com This underscores the importance of this chemical scaffold in medicinal chemistry and materials science. nbinno.com

Antifungal Activity and Nanoemulsion Formulations (based on related methyl 3,5-dinitrobenzoate)

To explore potential biological activities, insights can be drawn from structurally related compounds. Methyl 3,5-dinitrobenzoate (B1224709), which features nitro groups instead of bromine atoms, has been investigated for its antifungal properties.

Studies have shown that methyl 3,5-dinitrobenzoate (MDNB) and its nanoemulsion formulation (MDNB-NE) exhibit inhibitory activity against strains of Candida albicans. nih.gov The nanoemulsion formulation, with a droplet size of approximately 181 nm, was developed to enhance the delivery and efficacy of the compound. nih.govnih.gov Both the free compound and the nanoemulsion demonstrated the ability to inhibit the growth of all tested C. albicans strains, with minimum inhibitory concentrations ranging from 0.27 to 1.10 mM. nih.gov

| Compound Formulation | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Free MDNB | Candida albicans | 0.27–1.10 mM | nih.gov |

| MDNB Nanoemulsion (MDNB-NE) | Candida albicans | 0.27–1.10 mM | nih.gov |

The mechanism of antifungal action for dinitrobenzoate derivatives appears to involve the fungal cell membrane. researchgate.net Molecular modeling and experimental studies suggest a multi-target antifungal mechanism for MDNB in C. albicans. nih.govnih.gov Research on a related compound, ethyl 3,5-dinitrobenzoate, indicated that its antifungal mechanism may involve ergosterol, a key component of the fungal membrane. nih.gov The presence of sorbitol, an osmotic protector, did not alter the minimum inhibitory concentrations of MDNB, suggesting that the compound's action is not associated with the disruption of the cell wall itself but rather with the cell membrane. nih.gov This mode of action, targeting the integrity of the fungal cell membrane, is a common strategy for many antifungal agents. mdpi.com

Anticancer Potential and Structure-Activity Relationship Studies (based on related compounds)

While direct studies on the anticancer potential of this compound are not extensively documented, the analysis of structurally related compounds provides significant insights into its possible activity. Structure-activity relationship (SAR) studies on various substituted aromatic compounds, including benzoic acid derivatives, reveal that the type and position of substituents on the benzene (B151609) ring are critical determinants of cytotoxic activity. mdpi.comnih.gov

The presence of halogen atoms, such as bromine, is a recurring feature in molecules with notable biological activity. Bromination can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes. researchgate.net In studies of benzofuran (B130515) derivatives, a bromine atom attached at certain positions resulted in remarkable cytotoxic activity against leukemia cells. mdpi.com Similarly, SAR studies on various anticancer compounds have highlighted the effectiveness of different functional groups, including bromo, methoxy, and nitro groups, in enhancing antiproliferative and antimigration activities. nih.gov The positioning of these groups is crucial; for instance, fluoro groups on the meta and para positions of a phenyl ring were found to increase antimetastatic effects. nih.gov

The methoxy group is another functional group identified as being important for the anticancer effects of a compound. nih.gov In some series of compounds, the presence of multiple methoxy groups was shown to increase cytotoxicity against lung cancer cell lines and contribute to the inhibition of metastasis. nih.gov SAR analysis of certain benzofuran derivatives indicated that the presence of a CONH group was necessary for anticancer activity, and this activity was enhanced by the addition of phenol (B47542) and chlorine groups. mdpi.com For neo-tanshinlactone (B1246349) analogs, a methylated furan (B31954) ring and specific substituents on another ring were found to be critical for anti-breast cancer activity. nih.gov Several of these analogs exerted potent and selective activity against breast cancer cell lines. nih.gov

These findings suggest that the combination of two bromine atoms and a methoxy group on the benzoic acid core of this compound could confer significant anticancer potential. The interplay between the lipophilic character imparted by the bromine atoms and the electronic effects of the methoxy group could be a key factor in its biological activity.

| Compound/Analog Type | Cancer Cell Line | Activity (IC₅₀) | Source |

| 3-(Bromomethyl)benzofuran derivative | K562 (Leukemia) | 5 µM | mdpi.com |

| 3-(Bromomethyl)benzofuran derivative | HL60 (Leukemia) | 0.1 µM | mdpi.com |

| Neo-tanshinlactone Analog 19 | ZR-75-1 (Breast Cancer) | 0.3 µg/mL | nih.gov |

| Neo-tanshinlactone Analog 20 | ZR-75-1 (Breast Cancer) | 0.2 µg/mL | nih.gov |

| Neo-tanshinlactone Analog 21 | ZR-75-1 (Breast Cancer) | 0.1 µg/mL | nih.gov |

| Neo-tanshinlactone Analog 24 | ZR-75-1 (Breast Cancer) | 0.1 µg/mL | nih.gov |

| 5,3′-dihydroxy-PeMF | MDA-MB-231 (Breast Cancer) | 21.27 µM | mdpi.com |

| 5-hydroxy-6,7,8,4′-TeMF | PC3 (Prostate Cancer) | 11.8 µM | mdpi.com |

The anticancer activity of many small molecules is derived from their ability to inhibit specific biological pathways crucial for cancer cell proliferation and survival. Epidermal Growth Factor Receptor (EGFR) and tubulin are two such targets. Overexpression of EGFR is found in various cancers, making it a critical target for the design of anti-tumor agents. nih.gov Similarly, tubulin polymerization is essential for cell division, and its inhibition can lead to cell cycle arrest and apoptosis. nih.gov

Studies on related heterocyclic compounds, such as benzofuran and oxindole (B195798) derivatives, have demonstrated potent inhibitory activity against EGFR and tubulin. For instance, certain nitrile derivatives containing a benzofuran scaffold exhibited strong inhibitory activities against EGFR, with IC₅₀ values comparable to the reference drug gefitinib. nih.gov Molecular docking studies of these active compounds explored their binding modes within the active site of EGFR. nih.gov The design of dual-EGFR/tubulin polymerization inhibitors is considered an attractive therapeutic approach. nih.gov A 2-oxindole-based compound, for example, was shown to be an efficient dual inhibitor of both EGFR and tubulin assembly. nih.gov

The structural features of this compound, specifically the substituted benzene ring, are common motifs in known kinase inhibitors. The pattern of substitution can influence how the molecule fits into the ATP-binding pocket of kinases like EGFR. While direct evidence is lacking, the potential for this compound to interact with such pathways can be inferred from the activities of structurally analogous molecules that have shown promise as EGFR inhibitors or tubulin polymerization antagonists. nih.govresearchgate.net

| Compound/Analog Type | Target | Activity (IC₅₀) | Source |

| Benzofuran Derivative 3 | EGFR | 0.93 µM | nih.gov |

| Benzofuran Derivative 11 | EGFR | 0.81 µM | nih.gov |

| Gefitinib (Reference) | EGFR | 0.90 µM | nih.gov |

| 3-Substituted Oxindole 6f | EGFR | 1.38 µM | nih.gov |

| 3-Substituted Oxindole 6f | Tubulin Polymerization | 7.99 µM | nih.gov |

| Combretastatin A4 (Reference) | Tubulin Polymerization | 2.64 µM | nih.gov |

Antimicrobial Activity Against Bacterial Strains (based on related compounds)

The presence of halogen atoms, particularly bromine, in a molecule's structure is often associated with enhanced antimicrobial properties. researchgate.netnih.gov Bioassay-guided fractionation of extracts from marine bacteria, for example, has led to the isolation of highly brominated compounds with significant antimicrobial activity against pathogenic bacteria like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov The mechanism for some of these compounds is believed to involve the permeabilization of the bacterial cell membrane. nih.gov

Structure-activity relationship studies indicate that bromination can increase a molecule's lipophilicity, which may improve its ability to penetrate bacterial cells by interacting with lipid membranes. researchgate.net Studies on flavonoid derivatives have shown that the presence of bromine, chlorine, and nitro groups has a significant effect on their antimicrobial properties. nih.gov Specifically, certain flavones with these substituents demonstrated potent inhibitory activity against pathogenic bacteria. nih.gov

Furthermore, the methoxy substituent has also been evaluated in the context of antimicrobial activity. A study on methoxy azachalcones and their N-alkyl substituted derivatives found that while the non-alkylated compounds were only moderately effective, the N-alkyl substituted versions showed good antimicrobial activity against a range of microorganisms, with MIC values as low as 0.42 µg/mL. tubitak.gov.tr This suggests that the core structure containing the methoxy group can contribute to antimicrobial action, which can be further enhanced by other structural modifications. tubitak.gov.tr

Given that this compound contains both bromo and methoxy groups, it is plausible that it could exhibit antimicrobial activity. The two bromine atoms would likely increase its lipophilicity, potentially facilitating its entry into bacterial cells, where it could interfere with essential cellular processes.

| Compound/Analog Type | Bacterial Strain | Activity (IC₅₀ / MIC) | Source |

| 4,4′,6-tribromo-2,2′-biphenol | S. aureus (MRSA) | 2.2 µM (IC₅₀) | nih.gov |

| Bromophene | S. aureus (MRSA) | 2.1 µM (IC₅₀) | nih.gov |

| 2,3,5,7-tetrabromobenzofuro[3,2-b]pyrrole | S. aureus (MRSA) | 1.93 µM (IC₅₀) | researchgate.net |

| N-Dodecyl m-methoxy (E)-3-azachalcone | S. aureus | 0.42 µg/mL (MIC) | tubitak.gov.tr |

| N-Dodecyl m-methoxy (E)-3-azachalcone | E. faecalis | 0.42 µg/mL (MIC) | tubitak.gov.tr |

| N-Dodecyl m-methoxy (E)-3-azachalcone | B. cereus | 0.42 µg/mL (MIC) | tubitak.gov.tr |

Acaricidal Activity and Analog Evaluation (based on related compounds)

Research into new acaricides is driven by the need to control mite populations that have developed resistance to existing synthetic chemicals. nih.gov Natural products and their derivatives are a promising source of new agents. While this compound has not been specifically tested for acaricidal properties, related compounds have shown activity. For example, benzyl (B1604629) benzoate is a known acaricide. nih.gov

Studies on triketone analogues derived from Leptospermum scoparium oil have identified compounds with potent acaricidal effects against house-dust and stored-food mites. nih.gov The active constituent, leptospermone, and its derivatives were found to be highly toxic to species like Dermatophagoides farinae, Dermatophagoides pteronyssinus, and Tyrophagus putrescentiae. nih.gov Another class of compounds, phenyl methoxyacrylates, which are structurally distinct but share the feature of being substituted aromatic esters, have also been developed as strobilurin acaricides. nih.gov These compounds act by inhibiting mitochondrial electron transport. nih.gov A novel derivative from this class demonstrated significant larvicidal and ovicidal activity against Tetranychus cinnabarinus and was effective in controlling Panonychus citri in field trials. nih.gov

The evaluation of these analogs demonstrates that a substituted phenyl ring, often part of an ester, is a common feature in molecules with acaricidal activity. The specific substituents play a key role in determining the potency and spectrum of action. The dibromo- and methoxy- substitution pattern of this compound could potentially confer toxicity to mites, making it a candidate for future evaluation in this area.

| Compound | Mite Species | Activity (LD₅₀) | Source |

| L. scoparium oil | D. farinae | 0.54 µg/cm² | nih.gov |

| Leptospermone | D. farinae | 0.07 µg/cm² | nih.gov |

| Benzyl Benzoate | D. farinae | 10.03 µg/cm² | nih.gov |

| Phenyl methoxyacrylate 4j | T. cinnabarinus | 0.091 mg/L (LC₅₀) | nih.gov |

| Fluacrypyrim (Reference) | T. cinnabarinus | 0.172 mg/L (LC₅₀) | nih.gov |

Enzymatic and Receptor Binding Studies

Small molecules like this compound can exert biological effects by binding to specific enzymes or receptors, acting as either inhibitors or activators. The mechanism of action is fundamentally tied to the molecule's three-dimensional structure and its ability to interact with the binding site of a biological target. Benzoic acid and its derivatives have been shown to inhibit various enzymes, including trans-sialidase, α-amylase, and sirtuins. researchgate.netmdpi.comnih.gov

Inhibition can occur through several mechanisms. For instance, a molecule might act as a competitive inhibitor, binding to the active site of an enzyme and preventing the natural substrate from binding. Non-competitive inhibition occurs when the inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its catalytic efficiency. mdpi.com The specific substituents on the benzoic acid ring are crucial for these interactions. A hydroxyl group at the ortho position, for example, can form intramolecular hydrogen bonds that stabilize the molecule's conformation, enhancing its binding to the hydrophobic active pocket of an enzyme like α-amylase. researchgate.net In other cases, nitro and hydrazine (B178648) groups on the benzoic acid core were found to be important for the inhibition of the enzyme trans-sialidase. mdpi.com

Similarly, binding to receptors can modulate cellular signaling. For a molecule to bind effectively, it must possess the appropriate size, shape, and distribution of functional groups to form interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—with the amino acid residues in the receptor's binding pocket. nih.gov The bromo and methoxy groups of this compound would influence its electronic properties and lipophilicity, which are key determinants for its potential to bind to and modulate the activity of specific biological targets.

The methyl ester group in this compound is susceptible to hydrolysis in biological systems, a reaction that is often catalyzed by enzymes. Esters are a major functional group in many bioactive compounds and prodrugs, and their hydrolytic lability is a key factor in their pharmacokinetics. researchgate.net This hydrolysis is primarily mediated by carboxylesterases (CEs), which are abundant in plasma and tissues like the liver. researchgate.netnih.gov

The rate of enzymatic hydrolysis is highly dependent on the structure of the ester. Studies comparing the stability of various methyl benzoate esters in rat plasma and liver microsomes have shown that the nature of the substituents on the benzene ring significantly affects the hydrolysis half-life. nih.govoieau.fr Generally, methyl esters exhibit greater metabolic stability compared to their higher homologous esters (e.g., ethyl, propyl). nih.gov The electronic properties of the ring substituents play a major role; electron-withdrawing groups (like a nitro group) can decrease the half-life, making the ester more susceptible to hydrolysis, while electron-releasing groups (like a methoxy group) tend to increase the half-life and stability. oieau.fr

The hydrolysis reaction converts the ester into its corresponding carboxylic acid and methanol (B129727). This biotransformation can be a critical step in either activating a prodrug or deactivating a bioactive compound. The rate of this conversion, determined by the ester's stability, is a crucial parameter that can be modulated in drug design to achieve a desired plasma half-life. researchgate.net The presence of the 3,5-dibromo and 2-methoxy substituents on this compound would collectively influence its susceptibility to enzymatic hydrolysis by carboxylesterases.

| Compound | Biological Medium | Half-life (t₁/₂) | Source |

| Methyl benzoate | Rat Plasma | 36 min | nih.gov |

| Ethyl benzoate | Rat Plasma | 17 min | nih.gov |

| n-Propyl benzoate | Rat Plasma | 10 min | nih.gov |

| Phenyl benzoate | Rat Plasma | 7 min | nih.gov |

| Methyl benzoate | Rat Liver Microsomes | 15 min | nih.gov |

| Ethyl benzoate | Rat Liver Microsomes | 12 min | nih.gov |

Quorum Sensing Receptor Agonism and Conformational Changes in Ligand Binding Pockets (based on related benzonitriles and methoxybenzoates)

The modulation of bacterial quorum sensing (QS) pathways through synthetic ligands represents a significant area of research for controlling bacterial virulence. nih.gov QS is a cell-to-cell communication mechanism that bacteria use to regulate gene expression in response to population density, mediated by signaling molecules known as autoinducers. scielo.br LuxR-type receptors, such as LasR and RhlR in Pseudomonas aeruginosa, are common targets for synthetic modulators because they are cytoplasmic transcriptional factors that bind to N-acyl L-homoserine lactone (AHL) autoinducers. nih.govbiorxiv.org Upon binding their cognate ligand, these receptors undergo conformational changes that promote dimerization, DNA binding, and subsequent transcriptional activation of target genes. nih.gov

While this compound is a specific chemical entity, its structural motifs are shared with other benzoate, benzonitrile, and benzaldehyde (B42025) derivatives that have been studied as modulators of LuxR-type receptors. nih.govbiorxiv.org These synthetic molecules can function as agonists, mimicking the native autoinducer to activate the receptor, or as antagonists that inhibit its function. nih.gov Agonism by non-native ligands is of particular interest for understanding the structural requirements for receptor activation. Studies on synthetic agonists for the LasR receptor have revealed that activation is not merely dependent on ligand binding, but on the ability of the ligand to induce a specific and productive conformational state in the receptor protein. nih.gov

A critical structural element in the LasR ligand-binding domain (LBD) is a flexible loop, designated the L3 loop (residues 40-51), located adjacent to the binding site. nih.govbiorxiv.org Structural and biochemical analyses indicate that this loop is highly dynamic. nih.gov The binding of potent agonists enforces a conformational change in this loop, often stabilizing it in a position that seals the hydrophobic ligand-binding pocket from the surrounding solvent. nih.gov This sequestration is hypothesized to be a key step in preventing the destabilization and unfolding of the receptor, thereby locking it into an active state. nih.gov This agonist-induced stabilization is thought to transduce a signal from the LBD to the DNA-binding domain (DBD), configuring the entire receptor for dimerization and transcriptional regulation. nih.gov Some synthetic agonists can induce an "L3 loop out" conformation, which deviates from the state observed with other ligands, suggesting a complex relationship between ligand structure, loop conformation, and the degree of receptor activation. nih.govresearchgate.net

Structural Studies of Ligand-Receptor Complexes

X-ray crystallography has been an indispensable tool for elucidating the molecular basis of how quorum sensing receptors recognize and respond to both native autoinducers and synthetic modulators. scielo.brnih.gov High-resolution crystal structures of receptor LBDs in complex with various ligands provide a static yet detailed snapshot of the key molecular interactions that govern binding affinity and functional outcome (agonism vs. antagonism). nih.gov

Structural studies of the LasR LBD, for example, have provided a molecular framework for understanding how a highly specific receptor can accommodate structurally diverse ligands, including synthetic mimics. nih.gov These studies reveal that the binding pocket is adaptable, and specific amino acid residues are critical for anchoring the ligand and mediating the allosteric changes required for activation. nih.gov Ligands typically form a series of hydrogen-bonding and hydrophobic contacts with residues within the binding pocket. nih.gov

For instance, structural analyses of LasR complexed with various synthetic agonists have identified key interactions and conformational shifts. The data highlight how different chemical moieties on the synthetic ligands engage with specific residues, leading to distinct orientations of the flexible L3 loop and varying potencies. nih.gov This structural information is crucial for the rational design of new, more potent, or selective quorum sensing modulators. scielo.brnih.gov

| Receptor | Ligand Type | Key Interacting Residues | Observed Conformational Change | PDB ID |

|---|---|---|---|---|

| LasR | Native Agonist (3-oxo-C12-HSL) | Trp60, Tyr93, Ser129 | Stabilization of the ligand-binding pocket. nih.gov | 2UV0 |

| LasR | Synthetic Agonist (Triphenyl Mimic TP-1) | Tyr56, Trp60, Asp73, Ser129 | Accommodation of a structurally distinct ligand within the binding pocket. nih.gov | 3IX3 |

| LasR | Synthetic Agonist (Non-native) | Not specified | Induces an "L3 loop out" conformation, deviating from other agonists. nih.govresearchgate.net | 6V7W |

| RhlR | Competitive Inhibitor (ortho-vanillin) | Not specified | Binds competitively against the native ligand (C4-HSL), suggesting interaction within the binding pocket. biorxiv.org | Not Crystallized |

Environmental Fate and Ecotoxicological Implications Mechanistic Focus

Degradation Pathways in Environmental Systems

There is currently no specific information available in peer-reviewed literature detailing the degradation pathways of Methyl 3,5-dibromo-2-methoxybenzoate in environmental systems such as soil, water, or air. While general principles of chemical degradation can be inferred from its structure—a substituted aromatic ester—empirical data from biodegradation, photodegradation, or hydrolysis studies on this particular compound are missing. For similar brominated aromatic compounds, degradation can occur through mechanisms like reductive dehalogenation under anaerobic conditions or oxidative pathways mediated by microorganisms. However, without specific studies, it is impossible to determine the primary degradation routes, the rates of these processes, or the environmental factors that would influence them for this compound.

Mechanistic Understanding of Ecotoxicological Effects

No studies were found that specifically investigate the ecotoxicological effects of this compound on any organism or ecosystem. Consequently, a mechanistic understanding of its potential toxicity is unavailable.

Impact on Microbial Communities Involved in Bioremediation

There is no research on the impact of this compound on microbial communities, including those involved in bioremediation. The introduction of novel chemical compounds into an environment can have varied effects on microbial populations, ranging from serving as a substrate for some microbes to exhibiting toxicity and inhibiting key metabolic processes in others. For halogenated organic compounds, there is a possibility of toxic effects on sensitive microbial species, which could disrupt natural biogeochemical cycles or inhibit the bioremediation of other pollutants. However, without specific testing, the nature and extent of any such impact from this compound remain unknown.

Mechanisms of Toxicity of Halogenated Organic Compounds

While the specific mechanisms of toxicity for this compound are not documented, general mechanisms for halogenated organic compounds are known. These can include narcosis (a non-specific disruption of cell membranes), oxidative stress, genotoxicity, and disruption of specific enzymatic pathways. For some brominated flame retardants, toxicity has been linked to endocrine disruption and neurotoxicity. The specific toxicological profile of this compound would depend on its unique structure and how it interacts with biological macromolecules, but this has not been investigated.

Formation and Toxicological Profiles of Degradation By-products (general research area)

Given the lack of information on the degradation of this compound, the identity and toxicological profiles of its potential degradation by-products are entirely unknown. In the degradation of other brominated aromatic compounds, by-products can sometimes be more toxic than the parent compound. For instance, partial debromination could lead to the formation of various brominated or hydroxylated benzoic acid derivatives. The toxicity of these potential by-products would need to be assessed independently, but this research has not been conducted.

Life Cycle Assessment (LCA) of Synthetic Processes and Environmental Impacts

There is no publicly available Life Cycle Assessment (LCA) for the synthesis of this compound. An LCA would provide a comprehensive evaluation of the environmental impacts associated with its production, from raw material extraction to chemical synthesis and waste generation. Such an assessment would be crucial for understanding the broader environmental footprint of this compound, but the necessary data for its compilation are not available in the public domain.

Future Research Directions and Translational Perspectives

Development of Novel Derivatives with Enhanced Biological Specificity

The development of novel derivatives from a lead compound like Methyl 3,5-dibromo-2-methoxybenzoate is a cornerstone of modern drug discovery. The bromine and methoxy (B1213986) substituents on the aromatic ring offer strategic points for chemical modification to enhance biological specificity and efficacy.

Halogenated compounds are prevalent in pharmaceuticals, and the presence of bromine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com Research on other brominated tyrosine-derived metabolites has shown that bromine atoms can play a crucial role in potent and selective anti-proliferative activity. researchgate.net Future research could focus on synthesizing analogues of this compound where the bromine atoms are replaced with other halogens (e.g., chlorine or fluorine) or other functional groups to modulate its electronic and steric properties.

Furthermore, the methoxy group can be demethylated to a hydroxyl group, which can then serve as a handle for further derivatization, such as etherification or esterification, to create a library of new compounds. The methyl ester can also be hydrolyzed to the corresponding carboxylic acid or converted to various amides. These modifications can lead to derivatives with improved pharmacokinetic profiles and more specific interactions with target proteins. The exploration of structure-activity relationships (SAR) will be crucial in identifying derivatives with enhanced biological activity, be it as potential anticancer, antimicrobial, or anti-inflammatory agents, areas where substituted benzoates have shown promise. nih.govresearchgate.netnih.gov

Advanced Methodologies for Mechanistic Elucidation in Biological Systems

Understanding the mechanism of action of a compound at the molecular level is fundamental for its development as a therapeutic agent. For a halogenated aromatic compound like this compound, elucidating its interactions with biological systems presents unique challenges and opportunities.

Advanced spectroscopic and analytical techniques are essential for these studies. Techniques such as high-field nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) can provide detailed information about the compound's structure and how it changes upon interaction with biological macromolecules. umn.edu In situ and operando spectroscopy can offer real-time insights into reaction mechanisms and catalytic processes within biological environments.

Given that halogenated aromatic compounds can be subject to microbial degradation, studying the enzymatic reactions involved is crucial. nih.gov Research into the microbial degradation of brominated aromatic herbicides has identified specific enzymes, such as reductive dehalogenases, that are responsible for breaking them down. researchgate.net Investigating whether this compound is a substrate for similar enzymes could provide insights into its environmental fate and potential for bioremediation. Furthermore, understanding the mechanism of action of toxic halogenated aromatics, which often involves receptor-mediated pathways, can inform the design of safer derivatives.

Green Chemistry Approaches in Synthesis and Environmental Remediation

The synthesis of fine chemicals, including pharmaceutical intermediates, is increasingly being guided by the principles of green chemistry to minimize environmental impact. nih.gov For a compound like this compound, developing environmentally benign synthetic routes is a key area for future research.

Traditional bromination methods often use hazardous reagents like liquid bromine and chlorinated solvents. Green chemistry seeks to replace these with safer alternatives. acsgcipr.org Eco-friendly brominating reagents, such as those prepared from bromide/bromate mixtures or N-bromosuccinimide (NBS) in greener solvents, can reduce the environmental footprint of the synthesis. rsc.orgresearchgate.net The use of catalytic methods, including biocatalysis, can also lead to more sustainable processes with higher atom economy and reduced waste generation. qualitas1998.net

Beyond synthesis, green chemistry principles also apply to the environmental remediation of halogenated compounds. As many halogenated pharmaceuticals are not readily biodegradable, they can persist in the environment. mdpi.com Research into the microbial degradation of brominated compounds is vital for developing bioremediation strategies. mdpi.comnih.govresearchgate.net Understanding the enzymatic pathways for dehalogenation can lead to the design of engineered microorganisms or enzymatic systems for the efficient removal of such pollutants from soil and water. nih.govnih.gov

Integration of Computational and Experimental Approaches in Drug Discovery and Design

The synergy between computational and experimental methods has become a powerful driver in modern drug discovery. jddhs.comnih.gov For a molecule like this compound, integrating these approaches can significantly accelerate the identification of its biological targets and the optimization of its structure.

Computational tools can be employed for a variety of tasks:

Virtual Screening and Molecular Docking: These techniques can predict the binding affinity of this compound and its derivatives to a wide range of biological targets, helping to identify potential mechanisms of action. nih.goveurekaselect.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish correlations between the chemical structure of a series of compounds and their biological activity, guiding the design of more potent derivatives. nih.govresearchgate.netcust.edu.twijpsr.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov

Experimental validation is crucial to confirm the predictions of computational models. High-throughput screening (HTS) can be used to test large libraries of derivatives against various biological assays. The integration of virtual screening with combinatorial chemistry allows for the rapid exploration of chemical space and the identification of novel bioactive compounds. umn.edunih.gov This iterative cycle of computational design, chemical synthesis, and experimental testing is a key strategy for accelerating the development of new therapeutic agents based on the this compound scaffold.

Q & A

Q. Q1. What are the standard synthetic routes for Methyl 3,5-dibromo-2-methoxybenzoate, and how can intermediates be characterized?

Answer: The synthesis typically involves bromination of a methoxy-substituted benzoic acid derivative followed by esterification. Key steps include:

- Bromination: Electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at controlled temperatures (0–25°C) to achieve regioselectivity at positions 3 and 5 .

- Esterification: Reaction of the brominated acid with methanol (CH₃OH) under acidic catalysis (e.g., H₂SO₄) or via methyl chloride (CH₃Cl) in the presence of a base .

- Characterization: Confirm intermediates and final product purity using:

- ¹H/¹³C NMR: Assign peaks based on substituent effects (e.g., deshielding of aromatic protons adjacent to bromine) .

- Mass Spectrometry (MS): Verify molecular ion peaks (e.g., m/z 323.97 for C₉H₇Br₂O₃) .

- IR Spectroscopy: Identify ester carbonyl stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. Q2. How is this compound used in organic synthesis?

Answer: This compound serves as a versatile precursor due to its electron-deficient aromatic ring and reactive ester group:

- Nucleophilic Aromatic Substitution: Bromine atoms at positions 3 and 5 can be replaced with nucleophiles (e.g., amines, alkoxides) under catalytic conditions (e.g., CuI) .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at brominated positions .

- Hydrolysis: Conversion to the corresponding carboxylic acid (3,5-dibromo-2-methoxybenzoic acid) for further functionalization .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges during bromination be addressed to avoid byproducts like 2,4-dibromo isomers?

Answer: Regioselectivity is influenced by directing groups and reaction conditions:

- Methoxy Group as a Director: The ortho/para-directing methoxy group at position 2 favors bromination at positions 3 and 4. However, steric hindrance and electronic effects may lead to competing pathways.

- Optimization Strategies:

- Temperature Control: Lower temperatures (0–5°C) reduce kinetic competition, favoring thermodynamically stable products .

- Lewis Acid Catalysts: Use FeBr₃ or AlCl₃ to enhance electrophilic substitution at desired positions .

- In-situ Monitoring: Employ TLC or HPLC to track reaction progress and identify byproducts early .

Q. Q4. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Answer: Discrepancies often arise from impurities, solvent effects, or dynamic processes:

- Purity Verification: Re-crystallize the compound or use preparative HPLC to isolate pure fractions .

- Variable Temperature NMR: Detect rotational barriers (e.g., ester group conformation) by acquiring spectra at different temperatures .

- DFT Calculations: Compare experimental chemical shifts with computational models (e.g., Gaussian software) to validate assignments .

Q. Q5. What methodologies are recommended for studying the biological activity of this compound derivatives?

Answer:

- Antimicrobial Assays: Screen against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution to determine MIC (Minimum Inhibitory Concentration) .

- Enzyme Inhibition Studies: Perform kinetic assays with target enzymes (e.g., cytochrome P450) to assess IC₅₀ values .

- Molecular Docking: Use software like AutoDock Vina to predict binding modes with protein targets (e.g., kinase domains) .

Q. Q6. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Answer:

- Solvent Screening: Test mixtures of low-polarity solvents (e.g., hexane/ethyl acetate) to induce slow crystal growth .